4-(Methoxycarbonyl)-2-nitrobenzoic acid

Übersicht

Beschreibung

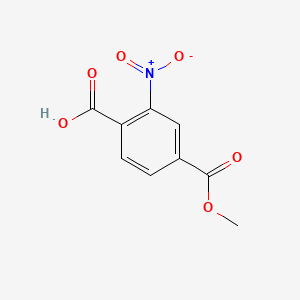

4-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzoic acid, featuring a methoxycarbonyl group at the fourth position and a nitro group at the second position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid typically involves the esterification of 2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Esterification: 2-nitrobenzoic acid is reacted with methanol in the presence of sulfuric acid to form methyl 2-nitrobenzoate.

Hydrolysis: The methyl ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form amino derivatives, a critical step in pharmaceutical synthesis.

Reagents/Conditions :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) or Raney nickel at 25–60°C under 1–3 atm pressure .

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or iron/HCl in aqueous or alcoholic media .

Products :

-

Reduction yields 4-(methoxycarbonyl)-2-aminobenzoic acid , a precursor for bioactive molecules.

Mechanistic Insight :

The nitro group is reduced via a six-electron transfer process. Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by sequential reduction of -NO₂ to -NH₂ .

Hydrolysis of the Methoxycarbonyl Group

The ester group undergoes hydrolysis to form the corresponding carboxylic acid.

Reagents/Conditions :

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux (100–120°C) .

-

Basic Hydrolysis : NaOH (2–4 M) in aqueous ethanol at 60–80°C .

Products :

-

Hydrolysis yields 2-nitroterephthalic acid (4-carboxy-2-nitrobenzoic acid).

Kinetic Data :

| Condition | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3 M HCl | 110 | 6 | 85 |

| 2 M NaOH | 80 | 4 | 92 |

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and methoxycarbonyl groups direct incoming electrophiles to specific positions.

Example Reaction : Nitration

-

Reagent : HNO₃/H₂SO₄ mixture at 0–5°C.

-

Product : 4-(methoxycarbonyl)-2,5-dinitrobenzoic acid (minor product due to steric hindrance).

Nucleophilic Substitution

The methoxycarbonyl group participates in nucleophilic acyl substitution.

Reagents/Conditions :

-

Alcohols : Methanol or ethanol with H₂SO₄ catalyst to form alternative esters.

-

Amines : Reaction with primary amines (e.g., methylamine) forms amide derivatives.

Example :

Decarboxylation

Under high temperatures, decarboxylation eliminates CO₂ from the carboxylic acid group.

Conditions :

-

Product : 4-methoxycarbonyl-2-nitrobenzene .

Pharmaceutical Intermediates

-

Used in synthesizing chromenones with bradykinin B1 antagonistic activity .

-

Serves as a building block for salicylate-based thienylbenzoic acids , inhibitors of bacterial methionine aminopeptidase .

Material Science

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

One of the most significant applications of 4-(methoxycarbonyl)-2-nitrobenzoic acid is as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. A study detailed a novel industrial process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is derived from this compound. This compound was prepared using a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The process demonstrated scalability and cost-effectiveness, producing approximately 70 kg per batch with a total yield of 24% .

Synthesis of Related Compounds

The compound serves as a precursor for various derivatives that have biological activity. For instance, it can be utilized in the synthesis of nitroamide derivatives and aminobenzamide derivatives which may exhibit pharmacological properties . The ability to modify the nitro group and methoxycarbonyl substituents allows for the exploration of new therapeutic agents.

Material Science Applications

Dyes and Pigments

In material science, derivatives of this compound are explored for their potential use as dyes and pigments. The methoxycarbonyl group enhances solubility and stability, making these compounds suitable for incorporation into various materials such as plastics and textiles .

Polymer Chemistry

Research has indicated that nitrobenzoic acids can act as building blocks in polymer chemistry. Their functional groups can facilitate polymerization processes, leading to the development of new materials with tailored properties for specific applications .

Analytical Chemistry Applications

Chromatographic Techniques

The compound is also employed in analytical chemistry as a standard reference material for chromatographic techniques. Its unique chemical structure allows it to be used in ion-pair chromatography for the separation of aromatic acids, providing insights into the behavior of similar compounds under various conditions .

Spectroscopic Studies

Due to its distinct spectral properties, this compound is utilized in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as NMR and UV-Vis spectroscopy are commonly employed to analyze its behavior in different solvents and conditions .

Case Study 1: Synthesis Optimization for SGLT2 Inhibitors

A comprehensive study conducted by Zhang et al. (2022) focused on optimizing the synthesis route for producing SGLT2 inhibitors from this compound. The researchers identified a six-step process that improved yield and reduced costs significantly compared to traditional methods. This study highlighted the importance of selecting appropriate reagents and conditions to enhance the efficiency of chemical synthesis in pharmaceutical applications .

Case Study 2: Development of Novel Dyes

Another investigation explored the application of derivatives of this compound in developing new dye formulations. The research demonstrated that modifying the nitro group led to enhanced color fastness and stability under light exposure, making these compounds suitable candidates for commercial dye production .

Wirkmechanismus

The mechanism of action of 4-(Methoxycarbonyl)-2-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the methoxycarbonyl group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the second position.

4-Methoxycarbonylbenzoic acid: Lacks the nitro group but shares the methoxycarbonyl group at the fourth position.

4-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the fourth position.

Uniqueness

4-(Methoxycarbonyl)-2-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

4-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 55737-66-1) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO6, and it features a methoxycarbonyl group and a nitro group attached to a benzoic acid framework. Its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 211.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, suggesting moderate antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cells.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be 25 µM and 30 µM, respectively.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogens. The results indicated that the compound significantly reduced bacterial growth compared to untreated controls. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was administered to MCF-7 cells at varying concentrations (0, 10, 20, 50 µM). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

The findings suggest that higher concentrations lead to significant cytotoxic effects on cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate signaling pathways involved in inflammation and cell proliferation. For instance, its inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

Eigenschaften

IUPAC Name |

4-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULISSQANNKDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619858 | |

| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55737-66-1 | |

| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.